molecular formula C18H23N3O B13942581 1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one

1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one

Cat. No.: B13942581
M. Wt: 297.4 g/mol
InChI Key: VTVLVKZPDWMLSH-UHFFFAOYSA-N
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Description

1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one is a complex organic compound that features an indole moiety, a spirocyclic structure, and a diazaspiro core. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The spirocyclic structure can be introduced through a series of cyclization reactions involving appropriate precursors and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The spirocyclic structure may enhance the compound’s stability and binding affinity. Pathways involved in its action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one is unique due to its combination of an indole moiety and a diazaspiro core, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development .

Properties

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

1-(1H-indol-4-ylmethyl)-1,9-diazaspiro[5.5]undecan-2-one

InChI

InChI=1S/C18H23N3O/c22-17-5-2-7-18(8-11-19-12-9-18)21(17)13-14-3-1-4-16-15(14)6-10-20-16/h1,3-4,6,10,19-20H,2,5,7-9,11-13H2

InChI Key

VTVLVKZPDWMLSH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C2(C1)CCNCC2)CC3=C4C=CNC4=CC=C3

Origin of Product

United States

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